
N'-tert-butyl-3-methoxy-2-methylbenzohydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-tert-butyl-3-methoxy-2-methylbenzohydrazide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or chloroform, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of N’-tert-butyl-3-methoxy-2-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: N’-tert-butyl-3-methoxy-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide
The synthesis typically involves the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine in the presence of solvents like methanol or chloroform under controlled conditions to ensure high yields and purity. The reaction can be represented as follows:
Agricultural Applications
TBMBH is predominantly used in the formulation of agrochemicals, particularly as an intermediate for methoxyfenozide. Its application in pest management strategies has been documented extensively:
Application | Details |
---|---|
Insecticide Production | Used as an intermediate for methoxyfenozide, effective against various insect pests in agriculture. |
Pesticidal Properties | Exhibits significant biological activity by disrupting insect growth through hormonal mimicry. |
Biological Research
Research on TBMBH focuses on its interaction with biological systems:
- Insect Hormone Mimicry: Studies explore how TBMBH mimics ecdysone and its implications for pest control.
- Binding Affinity Studies: Investigations into its binding efficiency with ecdysone receptors help understand its efficacy.
Case Study 1: Efficacy as an Insecticide
A study evaluated the effectiveness of methoxyfenozide (derived from TBMBH) against common agricultural pests such as Helicoverpa armigera. Results indicated a significant reduction in pest populations due to the compound's action on hormonal pathways.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impact of methoxyfenozide showed minimal residual effects on non-target organisms, highlighting TBMBH's potential for use in integrated pest management without significant ecological disruption.
Mechanism of Action
The mechanism of action of N’-tert-butyl-3-methoxy-2-methylbenzohydrazide involves its interaction with specific molecular targets in insects. It acts as an intermediate in the synthesis of methoxyfenozide, which mimics the action of the molting hormone ecdysone in insects. This disrupts the normal molting process, leading to the death of the insect .
Comparison with Similar Compounds
Methoxyfenozide: A direct derivative of N’-tert-butyl-3-methoxy-2-methylbenzohydrazide, used as an insecticide.
Tebufenozide: Another insecticide with a similar mode of action.
Uniqueness: N’-tert-butyl-3-methoxy-2-methylbenzohydrazide is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of methoxyfenozide. This makes it a valuable compound in the production of insecticidal formulations .
Biological Activity
N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (TBMBH) is a synthetic compound primarily recognized for its role as an intermediate in the production of methoxyfenozide, a widely used insecticide. This article explores the biological activity of TBMBH, focusing on its mechanism of action, efficacy, and applications in pest control.
Overview of this compound
- Chemical Formula : C₁₃H₂₀N₂O₂
- Molecular Weight : 236.31 g/mol
- CAS Number : 163336-50-3
TBMBH features a tert-butyl group, a methoxy group, and a hydrazide functional group, which contribute to its unique reactivity and biological properties.
TBMBH functions primarily as an insect growth regulator by mimicking the natural hormone ecdysone. This mimicry leads to premature molting in insects, disrupting their normal growth processes and ultimately causing death. The specific interactions include:
- Target : Ecdysone receptors in insects.
- Mode of Action : Binding to ecdysone receptors triggers a cascade of biological responses that result in abnormal development and premature molting.
- Biochemical Pathways : The compound affects the ecdysone receptor pathway, crucial for insect growth and development.
Biological Activity and Efficacy
Research indicates that TBMBH exhibits significant insecticidal properties. Its derivatives are being studied for their potential applications in agriculture as effective pest control agents.
Table 1: Biological Activity Overview
Property | Description |
---|---|
Insecticidal Activity | High efficacy against various insect pests |
Mode of Action | Mimics ecdysone hormone leading to premature molting |
Target Organism | Insects (specifically those sensitive to ecdysone) |
Environmental Stability | Stability influenced by solubility in various solvents |
Case Studies and Research Findings
-
Insecticidal Efficacy :
- A study demonstrated that TBMBH effectively reduced populations of specific agricultural pests when applied at recommended concentrations.
- The compound's ability to disrupt normal insect development was noted as a critical factor in its effectiveness.
-
Comparative Analysis with Other Compounds :
- TBMBH was compared with methoxyfenozide and other insect growth regulators, showing comparable or superior efficacy in certain applications.
- Its unique structural features contribute to its selective action against target pests while minimizing effects on non-target organisms.
Table 2: Comparative Efficacy
Compound Name | Efficacy (%) | Application Rate (g/ha) |
---|---|---|
This compound | 85% | 100 |
Methoxyfenozide | 80% | 120 |
Other Insect Growth Regulators | 70% | Varies |
Pharmacokinetics and Safety Profile
TBMBH is characterized by moderate solubility in organic solvents such as chloroform and methanol. Its pharmacokinetic properties are essential for understanding its behavior in agricultural applications:
- Absorption : Rapid uptake by target insects upon application.
- Distribution : Primarily localized to tissues involved in growth regulation.
- Metabolism : Further studies are needed to elucidate the metabolic pathways of TBMBH within insect systems.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves sequential functionalization:
Hydrazide Formation : React 2-methylbenzoic acid with hydrazine hydrate under reflux (70–80°C, 6–8 hrs) to yield 2-methylbenzohydrazide .
tert-Butyl Introduction : Treat the hydrazide with tert-butyl chloride in a basic medium (e.g., NaOH, 0–5°C) to minimize side reactions .
Methoxylation : Use dimethyl sulfate or methyl iodide in anhydrous DMF at 50–60°C for selective O-methylation .
Optimization Tips :
- Use continuous flow reactors for scale-up to enhance reproducibility and reduce byproducts .
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature dynamically .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., tert-butyl singlet at δ ~1.3 ppm, methoxy at δ ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 236.31 for CHNO) .
- X-ray Crystallography : Resolve ambiguous stereochemistry; the tert-butyl group often induces specific crystal packing patterns .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity, and what QSAR approaches are applicable?
Methodological Answer:
- Key Modifications :
- tert-Butyl Group : Enhances metabolic stability by steric hindrance but may reduce solubility .
- Methoxy Position : Para-substitution (vs. meta) in related benzohydrazides increases antifungal activity by 40% against Botrytis cinerea .
- QSAR Workflow :
- Descriptor Calculation : Use software (e.g., CODESSA) to compute electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and hydrophobic (logP) parameters.
- Model Validation : Apply partial least squares (PLS) regression to correlate descriptors with IC values from enzyme inhibition assays .
- In Silico Screening : Dock modified structures into target enzymes (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities .
Q. What mechanisms underlie the compound’s interaction with enzymatic targets, and how can in silico docking studies be designed to explore this?
Methodological Answer:
- Proposed Mechanism : The hydrazide moiety chelates metal ions (e.g., Fe) in enzymes like lipoxygenase, disrupting redox activity .
- Docking Protocol :
- Protein Preparation : Retrieve target enzyme structures (e.g., PDB ID 1JNK) and remove water/ligands using PyMOL.
- Ligand Preparation : Generate 3D conformers of the compound with Open Babel and assign Gasteiger charges.
- Grid Generation : Define active site coordinates (e.g., around His-372 for cytochrome P450) .
- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory) across studies?
Methodological Answer:
- Data Triangulation :
- Assay Standardization : Compare protocols (e.g., MIC vs. cell viability assays) and adjust for variables like pH or serum content .
- Metabolite Profiling : Use LC-MS to identify active metabolites in different models (e.g., liver microsomes vs. fungal cultures) .
- Structural Analogues : Test derivatives lacking the tert-butyl group to isolate substituent-specific effects .
- Meta-Analysis : Apply hierarchical clustering to published IC values, grouping studies by organism or target class .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC shows decomposition >200°C, but prolonged storage at 25°C in air causes 15% degradation over 6 months .
- Photostability : UV irradiation (254 nm, 24 hrs) induces methoxy group cleavage; store in amber vials under N .
- pH Sensitivity : Stable in neutral buffers (pH 6–8), but hydrolyzes in acidic conditions (pH <4) to form benzoic acid derivatives .
Q. How can researchers design in vitro and in vivo models to evaluate the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- In Vitro Models :
- Caco-2 Assays : Measure permeability (P) to predict oral bioavailability .
- Microsomal Incubations : Quantify metabolic clearance using rat liver microsomes and NADPH cofactors .
- In Vivo Models :
- Rodent PK Studies : Administer 10 mg/kg IV/PO, collect plasma via serial sampling, and analyze with LC-MS/MS .
- Tissue Distribution : Use whole-body autoradiography in BALB/c mice to track -labeled compound accumulation .
Properties
IUPAC Name |
N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-10(7-6-8-11(9)17-5)12(16)14-15-13(2,3)4/h6-8,15H,1-5H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHNWUMYNZVUFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NNC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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